molecular formula C29H27N3OS B12385429 Tmv-IN-6

Tmv-IN-6

Cat. No.: B12385429
M. Wt: 465.6 g/mol
InChI Key: BMLTUNUPACSSLB-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tmv-IN-6: is a novel antiviral and fungicidal agent that impedes the assembly of the tobacco mosaic virus by attaching to the coat protein of the virus. This compound has shown significant potential in controlling the spread of the tobacco mosaic virus, which is a harmful plant pathogen affecting various crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tmv-IN-6 involves the creation of chiral diamine derivatives containing 1,2-diphenylethylenediamine. The process includes several steps such as the formation of intermediates and the final product through specific reaction conditions .

Industrial Production Methods: The industrial production of this compound is still under research and development. the synthesis process can be scaled up by optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Tmv-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: Tmv-IN-6 is used as a model compound in studying the assembly and disassembly mechanisms of viral coat proteins. It helps in understanding the interactions between the virus and its host .

Biology: In biological research, this compound is utilized to investigate the antiviral mechanisms against the tobacco mosaic virus. It serves as a tool to study the virus’s life cycle and its interaction with plant cells .

Medicine: Although primarily used in plant virology, this compound’s mechanism of action provides insights into developing antiviral agents for other viruses. Its study can lead to the discovery of new therapeutic agents .

Mechanism of Action

Tmv-IN-6 exerts its effects by binding to the coat protein of the tobacco mosaic virus. This binding disrupts the assembly process of the viral coat protein and RNA, preventing the formation of infectious viral particles. The compound forms multiple hydrogen bonds with the amino acid residues of the coat protein, enhancing its binding affinity and inhibitory effect .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high binding affinity to the coat protein of the tobacco mosaic virus, resulting in a more effective inhibition of viral assembly compared to other compounds. Its chiral diamine structure also contributes to its distinct antiviral properties .

Properties

Molecular Formula

C29H27N3OS

Molecular Weight

465.6 g/mol

IUPAC Name

1-benzyl-3-[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1

InChI Key

BMLTUNUPACSSLB-VSGBNLITSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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